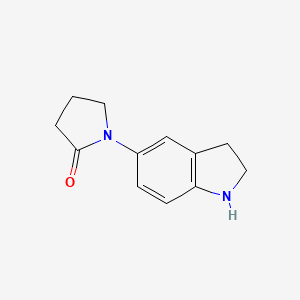

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-2-1-7-14(12)10-3-4-11-9(8-10)5-6-13-11/h3-4,8,13H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZFZIJJPRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired compound . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, thereby protecting cells from necroptosis . The compound’s effects are mediated through the inhibition of kinase activity and modulation of signaling pathways involved in cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations

The activity and applications of pyrrolidin-2-one derivatives are highly dependent on substituents and fused ring systems. Below is a comparative analysis:

Structural Insights

- Electron-Donating vs. Conversely, hydroxyl groups (e.g., in 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one) contribute to antioxidant activity by stabilizing free radicals .

- Ring Fusion : The dihydroindole moiety in the target compound introduces aromaticity and planar rigidity, which may enhance binding to biological targets compared to simpler phenyl-substituted analogs .

Physicochemical Properties

- Solubility : The dihydroindole moiety may reduce water solubility compared to phenyl-substituted analogs due to increased hydrophobicity.

- Stability : Lactam rings (pyrrolidin-2-one) generally exhibit high thermal and hydrolytic stability, making them suitable for pharmaceutical formulations .

Biological Activity

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring fused with a dihydroindole moiety, which contributes to its unique biological properties. The structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases.

| Study | Methodology | Findings |

|---|---|---|

| Study A | DPPH assay | IC50 = 25 µM |

| Study B | ABTS assay | IC50 = 30 µM |

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in models of neurodegeneration. In particular, it has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Case Study:

In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.05).

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as Alzheimer's disease and other neuroinflammatory disorders.

Mechanism:

this compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of TNF-alpha and IL-6 in activated microglia.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy.

| Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|

| AChE | 50 µM | Competitive |

| BuChE | 40 µM | Non-competitive |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound was shown to fit well within the active sites of AChE and BuChE, forming key interactions that enhance its inhibitory efficacy.

Q & A

Basic: What are the key structural features of 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one that influence its chemical reactivity and biological activity?

The compound’s structure combines a 2,3-dihydroindole moiety (a partially saturated indole ring) and a pyrrolidin-2-one (a five-membered lactam). These features confer hydrogen-bonding capability via the lactam carbonyl and NH groups, while the indole system enables π-π stacking interactions. The dihydroindole’s reduced aromaticity may enhance solubility compared to fully aromatic analogs. These structural elements are critical for interactions with biological targets, such as enzymes or receptors requiring hydrogen-bond donors/acceptors .

Basic: What are the critical parameters to optimize during the synthesis of this compound?

Key parameters include:

- Temperature : Precise control (e.g., 60–80°C) avoids side reactions like over-oxidation of the indole ring.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in lactam formation.

- Catalysts : Acidic or basic catalysts (e.g., p-TsOH, K₂CO₃) accelerate cyclization steps.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization improves final purity .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indole substitution pattern) and lactam tautomerism.

- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities.

- HPLC : Quantifies purity (>95% threshold for pharmacological studies).

- X-ray crystallography (if crystalline) : Resolves absolute configuration using SHELX software .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:

- Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays).

- Dose-response profiling : Identify EC₅₀/IC₅₀ discrepancies due to solubility or membrane permeability.

- Structural analysis : Compare binding modes via X-ray crystallography or molecular docking to confirm target engagement .

Advanced: What computational strategies are recommended for predicting binding modes with protein targets?

- Molecular docking : Use tools like MOE or AutoDock to screen potential binding pockets, prioritizing interactions with the lactam carbonyl and indole NH.

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS).

- Free-energy perturbation : Quantify binding affinity changes for derivatives with modified substituents .

Advanced: How should researchers design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents to the indole (e.g., halogenation at C7) or pyrrolidinone (e.g., methyl groups at C3) to probe steric/electronic effects.

- Bioisosteric replacements : Replace the lactam with oxazolidinone or thiazolidinone to assess metabolic stability.

- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives with known active scaffolds .

Advanced: What experimental approaches are suitable for investigating metabolic stability in preclinical models?

- Liver microsomal assays : Incubate with NADPH-supplemented human/rat microsomes; monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates.

- Radiolabeled studies : Track metabolite distribution using ¹⁴C-labeled analogs .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

- SHELXL refinement : Refine X-ray data to <1.0 Å resolution for precise bond-angle/geometry analysis.

- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.

- Absolute configuration : Confirm via anomalous dispersion (e.g., Cu Kα radiation) .

Basic: What safety precautions are required when handling this compound in the laboratory?

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rates) using response surface methodology.

- Continuous flow systems : Enhance reproducibility by minimizing manual transfers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.